

# Unveiling the PSMA4 Interactome: Application Notes and Protocols for Co-immunoprecipitation Assays

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Comprehensive protocols and data on Proteasome 20S Subunit Alpha 4 (PSMA4) protein interactions are now available for researchers, scientists, and drug development professionals. These detailed application notes provide optimized methods for co-immunoprecipitation (Co-IP) and proximity labeling assays coupled with mass spectrometry to identify and quantify PSMA4 interactors, offering valuable insights into cellular signaling pathways and potential therapeutic targets.

Proteasome 20S Subunit Alpha 4 (PSMA4) is a crucial component of the 20S proteasome core complex, playing a fundamental role in the ubiquitin-proteasome system. This system is central to cellular protein quality control, regulating the degradation of damaged or unnecessary proteins. Given its integral role, identifying the interacting partners of PSMA4 is key to understanding its function in various cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Dysregulation of these interactions has been implicated in various diseases, making the PSMA4 interactome a focal point for drug discovery and development.

These application notes provide detailed methodologies for the identification of PSMA4 interacting proteins using advanced proteomic techniques. Included are protocols for both traditional co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) and a more advanced proximity labeling method (BioID), which allows for the capture of transient and proximal interactions in a cellular context.

## Data Presentation: Quantitative Analysis of PSMA4 Interactors

The following tables summarize quantitative data from a proximity labeling (BioID) experiment using a PSMA4-BirA\* fusion protein to identify interactors in mouse embryonic fibroblasts (MEFs). The data is presented as normalized spectral counts, which correlate with protein abundance.

Table 1: High-Confidence PSMA4 Interactors Identified by Proximity Labeling (BioID)

Interacting Protein	Gene Symbol	Normalized Spectral Count (PSMA4-BirA)	Normalized Spectral Count (Control-BirA)	Fold Change	Function
Proteasome subunit alpha type-1	PSMA1	152.3	2.1	72.5	20S proteasome subunit
Proteasome subunit alpha type-2	PSMA2	189.7	3.5	54.2	20S proteasome subunit
Proteasome subunit alpha type-3	PSMA3	210.1	4.0	52.5	20S proteasome subunit
Proteasome subunit alpha type-5	PSMA5	145.8	2.8	52.1	20S proteasome subunit
Proteasome subunit alpha type-6	PSMA6	166.4	3.2	52.0	20S proteasome subunit
Proteasome subunit alpha type-7	PSMA7	132.9	2.6	51.1	20S proteasome subunit
26S proteasome regulatory subunit 6B	PSMC4	120.5	5.5	21.9	19S proteasome subunit
26S proteasome regulatory subunit 7	PSMC2	115.2	4.8	24.0	19S proteasome subunit

Ubiquitin	UBB	88.6	10.2	8.7	Protein degradation tag
Heat shock protein 90	HSP90AA1	75.4	12.1	6.2	Chaperone protein

Table 2: Novel and Transient PSMA4 Interactors Identified by BioID

Interacting Protein	Gene Symbol	Normalized Spectral Count (PSMA4-BirA)	Normalized Spectral Count (Control-BirA)	Fold Change	Putative Function
Proteasome activator complex subunit 1	PSME1	65.3	8.7	7.5	Proteasome regulation
Proteasome activator complex subunit 2	PSME2	58.9	7.1	8.3	Proteasome regulation
Valosin-containing protein	VCP/p97	45.1	6.3	7.2	Protein homeostasis
E3 ubiquitin-protein ligase NEDD4	NEDD4	33.7	4.5	7.5	Ubiquitination
Transforming growth factor-beta receptor type-1	TGFBR1	25.8	3.1	8.3	Signal transduction

## Experimental Protocols

### Protocol for Co-immunoprecipitation (Co-IP) of Endogenous PSMA4

This protocol describes the immunoprecipitation of endogenous PSMA4 from cell lysates to identify interacting proteins.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
- Anti-PSMA4 antibody (validated for immunoprecipitation)
- Control IgG antibody (from the same species as the anti-PSMA4 antibody)
- Protein A/G magnetic beads
- Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
- Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
- SDS-PAGE and Western blotting reagents
- Mass spectrometer and reagents for protein digestion and analysis

#### Procedure:

- Cell Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells with ice-cold PBS.
  - Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.
- Pre-clearing the Lysate (Optional):
  - To reduce non-specific binding, incubate the cell lysate with control IgG and protein A/G magnetic beads for 1 hour at 4°C on a rotator.
  - Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate (typically 1-2 mg of total protein) with the anti-PSMA4 antibody or control IgG overnight at 4°C on a rotator.
  - Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
- Washing:
  - Pellet the beads on a magnetic stand and discard the supernatant.
  - Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
- Elution:
  - For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
  - For Mass Spectrometry Analysis: Elute the proteins using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5). Alternatively, perform on-bead digestion.
- Analysis:
  - Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against expected interactors.

- Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the co-immunoprecipitated proteins.

## Protocol for Proximity Labeling using PSMA4-BirA\* (BioID)

This protocol utilizes a fusion of PSMA4 with the promiscuous biotin ligase BirA\* to label proximal proteins in living cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Materials:

- Expression vector for PSMA4-BirA\*-FLAG
- Control vector (e.g., BirA\*-FLAG)
- Transfection reagent
- Cell culture medium supplemented with biotin (typically 50  $\mu$ M)
- Lysis buffer (RIPA buffer or similar)
- Streptavidin-coated magnetic beads
- Wash buffers (as per mass spectrometry facility recommendations)
- Reagents for mass spectrometry

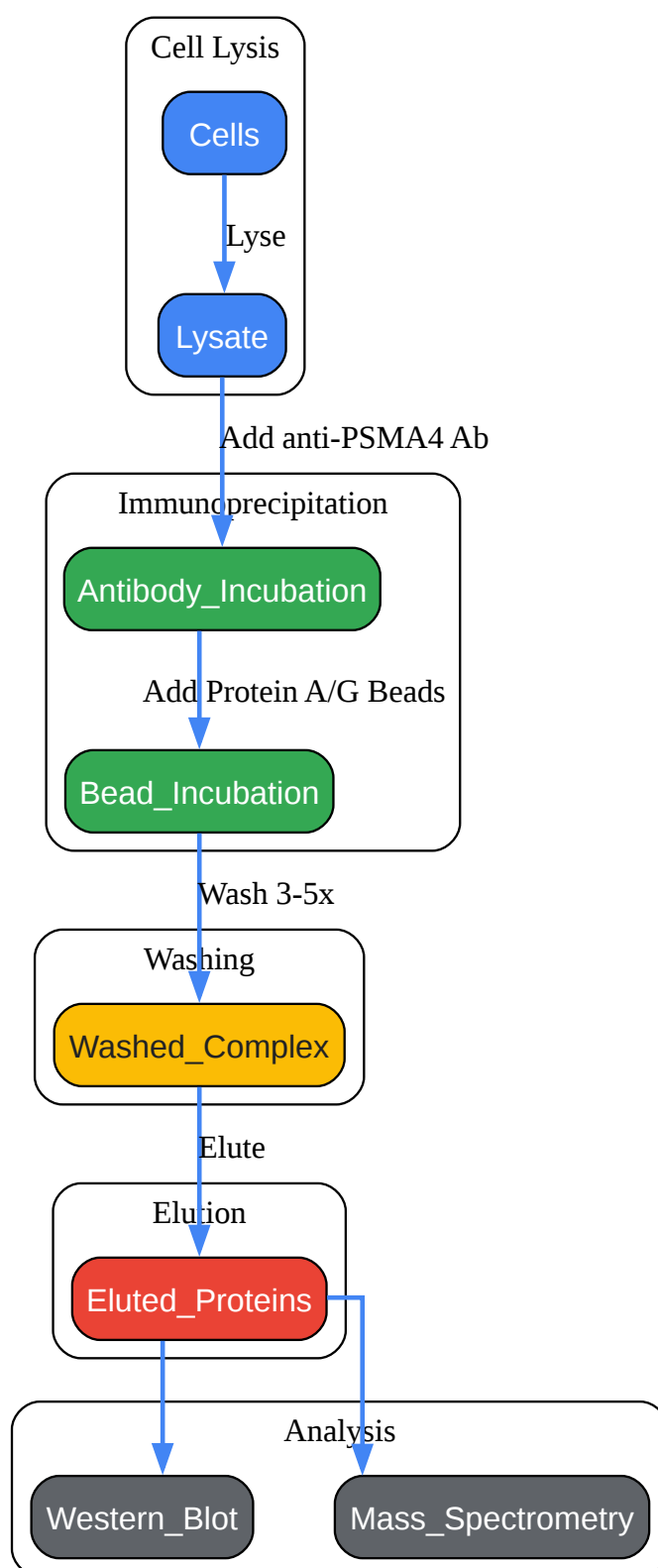
### Procedure:

- Transfection and Biotin Labeling:
  - Transfect cells with the PSMA4-BirA\*-FLAG or control vector.
  - 24 hours post-transfection, add biotin to the culture medium and incubate for 16-24 hours.
- Cell Lysis:
  - Wash cells with PBS and lyse as described in the Co-IP protocol.

- Affinity Purification of Biotinylated Proteins:
  - Incubate the cell lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
- Washing:
  - Perform stringent washes to remove non-specifically bound proteins. A typical wash series includes washes with RIPA buffer, high salt buffer, and urea-containing buffer.
- On-bead Digestion and Mass Spectrometry:
  - Wash the beads with ammonium bicarbonate buffer.
  - Resuspend the beads in a solution containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
  - Add trypsin and incubate overnight at 37°C to digest the proteins.
  - Collect the supernatant containing the peptides and analyze by LC-MS/MS.
- Data Analysis:
  - Identify proteins and quantify their abundance based on spectral counts or peptide intensities.
  - Compare the results from the PSMA4-BirA\* sample to the control sample to identify specific proximity interactors.

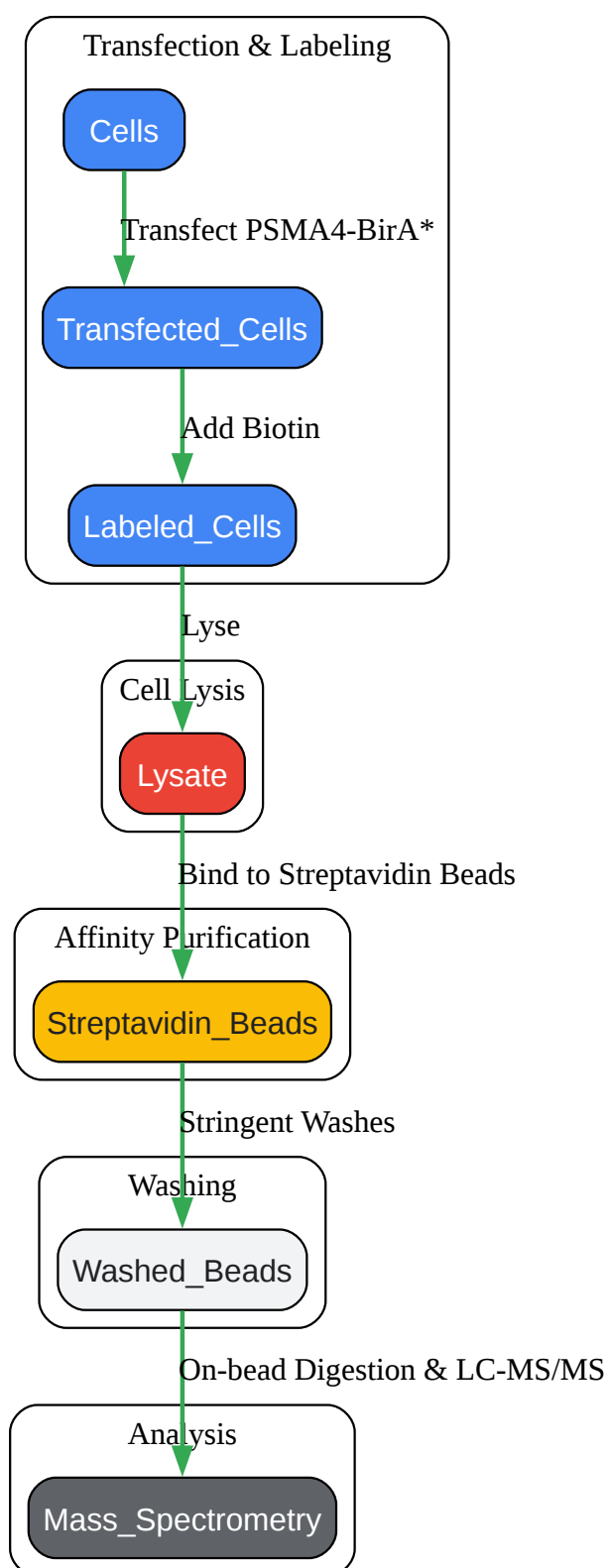
## Mandatory Visualizations





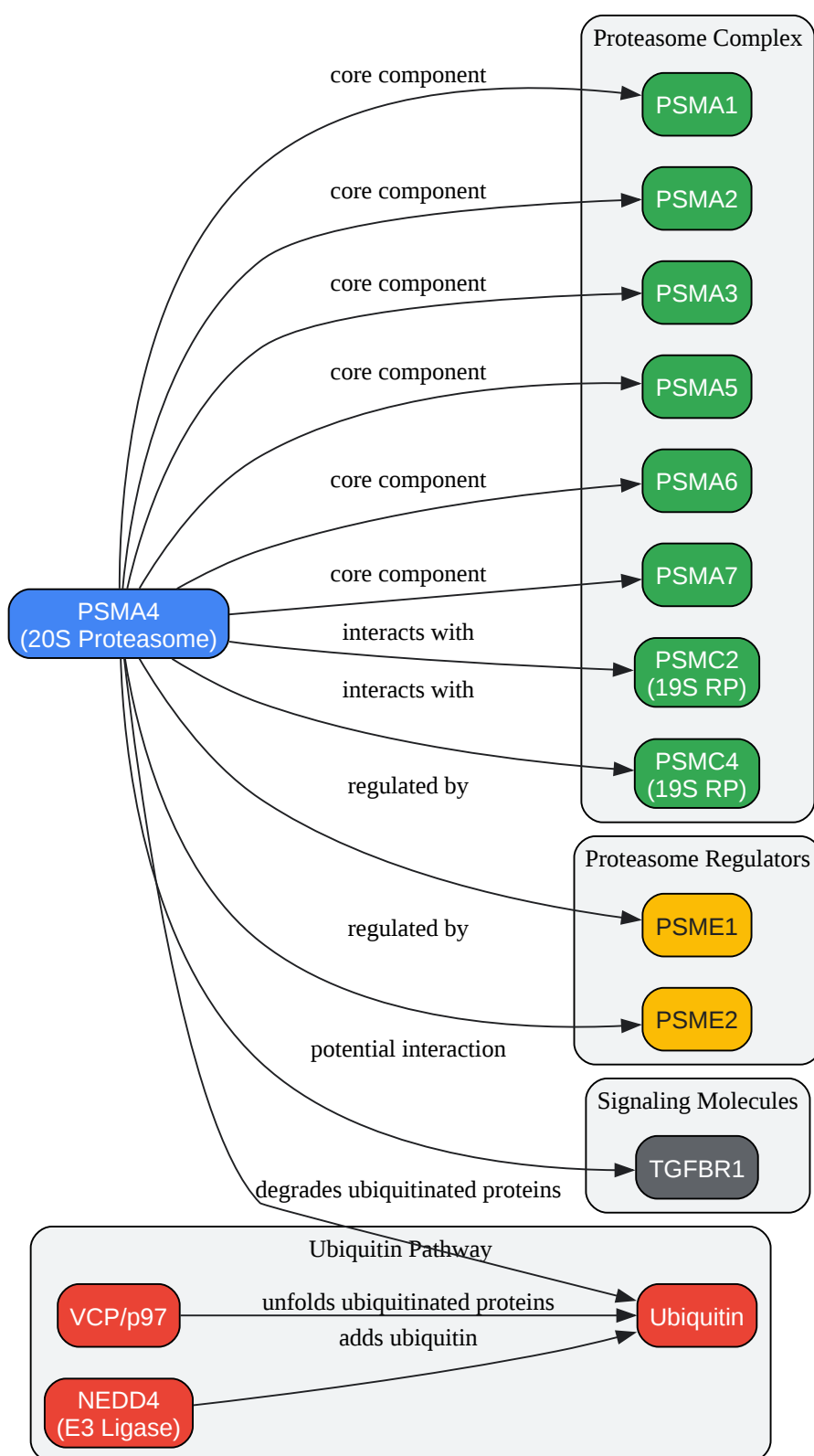
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Caption: Workflow for Co-immunoprecipitation of PSMA4 interactors.



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Caption: Workflow for BioID-based identification of PSMA4 interactors.



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Caption: Logical relationships of PSMA4 with its interactors.

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